molecular formula C16H22N2O3S B12193935 [3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine

[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine

Cat. No.: B12193935
M. Wt: 322.4 g/mol
InChI Key: HUGMICPTCAOHMP-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methoxynaphthyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine typically involves a multi-step process. One common method starts with the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then subjected to hydrogenation to yield dimethylaminopropylamine . The next step involves the sulfonylation of the dimethylaminopropylamine with 4-methoxynaphthalene-1-sulfonyl chloride under basic conditions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with biological molecules, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C16H22N2O3S/c1-18(2)12-6-11-17-22(19,20)16-10-9-15(21-3)13-7-4-5-8-14(13)16/h4-5,7-10,17H,6,11-12H2,1-3H3

InChI Key

HUGMICPTCAOHMP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

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